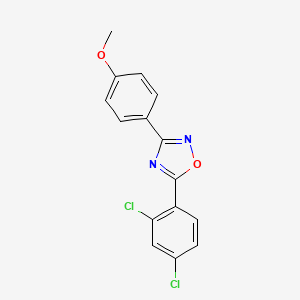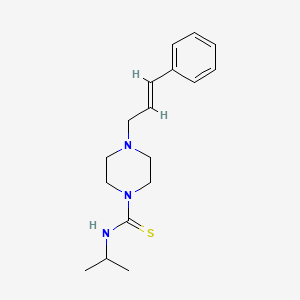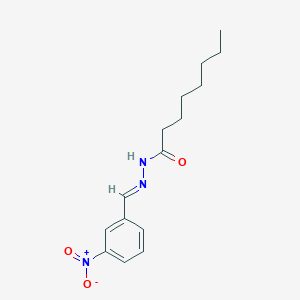![molecular formula C16H19N3O3 B5502821 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)
3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, including those with piperidine rings, has been explored for their potential as antihypertensive agents. For instance, a series of piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline or 2, 4-dioxo-1, 2, 3, 4-tetrahydroquinazoline ring at the 4-position were prepared and tested for antihypertensive activity. Among these, specific compounds produced relatively strong hypotension in spontaneously hypertensive rat models, highlighting the significance of the synthesis approach in developing potential therapeutic agents (Takai et al., 1986).
Molecular Structure Analysis
The molecular structure of quinazolinedione derivatives has been characterized through various techniques, including IR, GC-MS, and NMR spectroscopy. For example, the structure of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, a potential anti-malarial agent, was elucidated, demonstrating the compound's complex structure and potential for further pharmaceutical application (Guo Qian-yi, 2011).
Chemical Reactions and Properties
Quinazolinediones undergo various chemical reactions, reflecting their versatility and potential in medicinal chemistry. For instance, the interaction with aromatic aldehydes in the presence of piperidine has led to the synthesis of triazoloquinazolinones, showcasing the reactivity and potential for developing novel compounds with significant biological activities (El‐Hiti, 1997).
Physical Properties Analysis
The physical properties of quinazolinediones, such as solubility, melting point, and crystal structure, are crucial for their development into pharmacologically active agents. The crystal structure of certain quinazolinedione derivatives has been determined, providing insight into their stability and interactions at the molecular level, which is essential for drug design and synthesis (Tien et al., 2020).
Applications De Recherche Scientifique
Antihypertensive Agents
Research has shown that derivatives of piperidine with a quinazoline ring system, including structures similar to 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione, have potential as antihypertensive agents. A study explored the synthesis of piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline ring and found that some compounds exhibited significant hypotensive activity in spontaneously hypertensive rat models (Takai et al., 1986).
Inhibitors of Smooth Muscle Contraction
Compounds with a structure related to 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione have been studied for their potential to inhibit the contractile function of smooth muscle. A series of 3-substituted and 1-methyl-3-substituted 2,4(1H,3H)-quinazolinediones were synthesized and some showed inhibitory action on smooth muscle contraction (Akgün et al., 1988).
Antimicrobial Activity
NY-198, a difluorinated quinolone with a structure bearing resemblance to 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione, exhibited broad antibacterial spectrum activity. It showed similar in vitro antibacterial activity to ofloxacin and norfloxacin and demonstrated excellent efficacy against various systemic infections in mice (Hirose et al., 1987).
Anticonvulsant Activity
The synthesis of 3-amino-2,4(1H,3H)-quinazolinediones, related to the compound of interest, was explored for potential anticonvulsant activities. Several of these synthesized compounds exhibited anticonvulsant activity in mice, suggesting potential applications in managing seizure disorders (Kornet et al., 1984).
Anticancer Agents
Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which share structural features with 3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione, identified compounds with promising anticancer properties. Some derivatives showed strong anticancer activity relative to doxorubicin, a standard chemotherapy medication (Rehman et al., 2018).
Propriétés
IUPAC Name |
3-methyl-1-(2-oxo-2-piperidin-1-ylethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-15(21)12-7-3-4-8-13(12)19(16(17)22)11-14(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBUBCRADXTMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)
![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)
![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)


![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)
![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

